5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Overview
Description
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a complex organic compound characterized by its phenyl group, trifluoromethyl group, and pyrazolo[1,5-a]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and β-diketones
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carbonyl chloride group can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be used to convert the carbonyl chloride to alcohols or amines.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids, esters, or amides.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted phenyl and trifluoromethyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: Due to its potential biological activity, 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride could be explored for its therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but may have different substituents.
Trifluoromethyl-containing compounds: Other compounds with trifluoromethyl groups may have similar properties but differ in their core structures.
Uniqueness: 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is unique due to its combination of phenyl, trifluoromethyl, and pyrazolo[1,5-a]pyrimidine groups. This combination provides distinct chemical and biological properties that set it apart from other similar compounds.
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-13(22)10-7-12-19-9(8-4-2-1-3-5-8)6-11(14(16,17)18)21(12)20-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEHDIYBRIFXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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